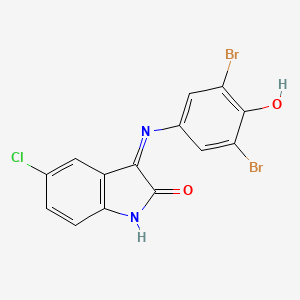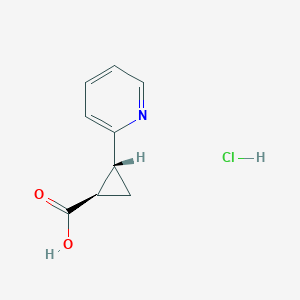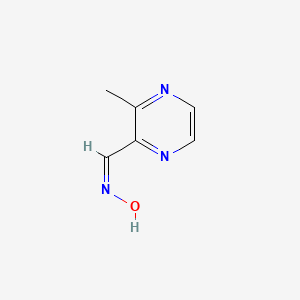
1-Ciano-2,7-naftiridina
Descripción general
Descripción
2,7-Naphthyridine-1-carbonitrile is a useful research compound. Its molecular formula is C9H5N3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Naphthyridine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthyridine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente anticancerígeno
Los derivados de 2,7-naftiridina se han sintetizado y estudiado por su potencial como agentes anticancerígenos . Por ejemplo, se sintetizó una serie de nuevos derivados de 2,7-naftiridinas y se exploraron sus propiedades biológicas . Algunos de estos compuestos mostraron actividad anticancerígena en el hígado y en células de cáncer de mama .
Agente antimicrobiano
Además de sus propiedades anticancerígenas, los derivados de 2,7-naftiridina también se han estudiado por sus propiedades antimicrobianas . Se examinó la actividad antimicrobiana de varios de estos compuestos frente a una variedad de cepas bacterianas y fúngicas .
Agente antiinflamatorio
La investigación biológica de las 2,7-naftiridinas reveló una serie de fármacos sintéticos antiinflamatorios . Estos compuestos se han estudiado por su potencial para reducir la inflamación.
Agente analgésico
Las 2,7-naftiridinas también se han estudiado por sus propiedades analgésicas . Estos compuestos tienen el potencial de actuar como analgésicos.
Agente antiarrítmico
Las 2,7-naftiridinas se han utilizado como antiarrítmicos . Estos compuestos pueden potencialmente regular el ritmo cardíaco.
Antídotos de herbicidas
Los compuestos de 1,8-naftiridina sustituidos se utilizan como antídotos de herbicidas . Estos compuestos pueden potencialmente proteger los cultivos de los efectos dañinos de los herbicidas.
Mecanismo De Acción
Target of Action
2,7-Naphthyridine-1-carbonitrile is a derivative of 2,7-naphthyridine, a minor class of aromatic alkaloids It’s worth noting that 2,7-naphthyridine derivatives have been found to exhibit a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that the compound is used as a key intermediate for the synthesis of new fused naphthyridine-based heterocyclic systems . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial or anticancer).
Biochemical Pathways
Given the broad range of biological activities exhibited by 2,7-naphthyridine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Some 2,7-naphthyridine derivatives have been found to exhibit antimicrobial and anticancer activities .
Análisis Bioquímico
Biochemical Properties
2,7-Naphthyridine-1-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of bacterial and fungal strains . The compound interacts with enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in microorganisms . Additionally, 2,7-Naphthyridine-1-carbonitrile has demonstrated anticancer activity by inducing apoptosis in cancer cells through interactions with proteins involved in cell cycle regulation .
Cellular Effects
The effects of 2,7-Naphthyridine-1-carbonitrile on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell function by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, 2,7-Naphthyridine-1-carbonitrile affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, 2,7-Naphthyridine-1-carbonitrile exerts its effects through several mechanisms. It binds to DNA and interferes with the activity of DNA gyrase and topoisomerase, leading to the inhibition of DNA replication and transcription . This binding interaction results in the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells . Additionally, 2,7-Naphthyridine-1-carbonitrile can inhibit the activity of certain kinases involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,7-Naphthyridine-1-carbonitrile in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to 2,7-Naphthyridine-1-carbonitrile has shown sustained anticancer activity, indicating its potential for long-term therapeutic use . Further in vivo studies are needed to fully understand its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,7-Naphthyridine-1-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2,7-Naphthyridine-1-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of various metabolites that may contribute to the overall biological activity of 2,7-Naphthyridine-1-carbonitrile .
Transport and Distribution
The transport and distribution of 2,7-Naphthyridine-1-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 2,7-Naphthyridine-1-carbonitrile within specific tissues are influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2,7-Naphthyridine-1-carbonitrile plays a critical role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2,7-Naphthyridine-1-carbonitrile to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit DNA replication and transcription, leading to its anticancer effects .
Propiedades
IUPAC Name |
2,7-naphthyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHIGKGYSCGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)
acetonitrile](/img/structure/B1414514.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride](/img/structure/B1414519.png)
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)




![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)


